molecular formula C21H17N5O3 B3010552 3-(5-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396683-10-5

3-(5-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B3010552
CAS No.: 1396683-10-5
M. Wt: 387.399
InChI Key: SZZOXIMAFRDXBP-UHFFFAOYSA-N
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Description

3-(5-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H17N5O3 and its molecular weight is 387.399. The purity is usually 95%.
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Scientific Research Applications

Pharma Market Reflection

Azetidine and its derivatives, including structures similar to 3-(5-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, have been studied for their potential as alpha-subtype selective 5-HT-1D receptor agonists, which are relevant in the treatment of migraine. These compounds are highlighted for their fewer side effects compared to other treatments (Habernickel, 2001).

Antimicrobial Activity

A series of compounds including azetidinone derivatives have been synthesized and characterized, showing significant antimicrobial activity against various bacterial and fungal strains. This suggests a potential use of these compounds, including those structurally related to this compound, in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012).

Synthesis and Biological Activity Prediction

The synthesis of novel bicyclic systems containing 1,2,4-oxadiazole, similar in structure to the compound , has been achieved. The biological activity of these synthesized compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).

In Silico Drug-likeness Prediction

In a study focusing on 1H-pyrrole-3-carboxylic acids derivatives, which share structural similarities with the compound of interest, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were conducted. The study revealed that these compounds possess excellent drug-likeness properties, suggesting their potential as pharmaceutical agents (Pandya, Dave, Patel, & Desai, 2019).

Properties

IUPAC Name

3-[5-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c27-19-17(4-3-9-22-19)18-23-20(29-24-18)15-12-26(13-15)21(28)14-5-7-16(8-6-14)25-10-1-2-11-25/h1-11,15H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZOXIMAFRDXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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